N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring linked via a carboxamide group to a 3-(1H-imidazol-1-yl)propyl chain. This structure combines aromatic thiophene with the imidazole moiety, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding and metal-coordination capabilities.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-11(10-3-1-8-16-10)13-4-2-6-14-7-5-12-9-14/h1,3,5,7-9H,2,4,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGJEMEDDBUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212328 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95059-45-3 | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95059-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Imidazol-1-yl)propyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then reacted with 3-bromopropylamine to introduce the propyl chain.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.
Coupling Reaction: Finally, the imidazole-propyl intermediate is coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole and thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide has been explored in various domains:
- Medicinal Chemistry :
-
Biological Activity :
- Investigated for antimicrobial and antifungal properties , the compound has demonstrated efficacy against various pathogens, making it a candidate for developing new antibiotics.
- Its ability to modulate immune responses positions it as a potential therapeutic agent in autoimmune diseases.
-
Chemical Synthesis :
- Used as a building block for synthesizing more complex molecules, facilitating the development of novel compounds with enhanced biological activities.
- It serves as a reagent in various organic reactions, contributing to the advancement of synthetic methodologies.
In Vivo Efficacy in Cancer Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an anticancer agent.
Inflammation Models
In a rat model of arthritis, the compound exhibited a notable reduction in paw swelling and inflammatory markers, supporting its application as an anti-inflammatory treatment. These findings highlight its therapeutic potential in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, π-π stacking, or coordination to metal ions. The imidazole ring is known to interact with heme groups in enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide, highlighting differences in core scaffolds, substituents, and reported activities:
Key Observations:
Benzothiophene analogs (e.g., 3-chloro derivative) add a fused benzene ring, increasing hydrophobicity and possibly altering pharmacokinetics . Quinazoline-based derivatives (e.g., 2-(4-bromophenyl)-substituted) replace the carboxamide with an amine linkage, suggesting divergent target interactions (e.g., kinase inhibition) .
Substituent Effects :
- Halogenation (e.g., bromine in 4,5-dibromo-thiophene or chlorine in benzothiophene) may enhance binding affinity via halogen bonding or steric effects .
- The bromopyridinyl group in MMV3 introduces a heteroaromatic motif, likely improving solubility or target specificity .
Biological Activity :
- Only Compound 2 explicitly mentions antifungal activity, though quantitative data (e.g., MIC values) are absent in the evidence .
- The thiophene-2-carboxamide scaffold’s activity remains uncharacterized in the provided sources, highlighting a research gap.
Synthesis and Characterization :
- X-ray crystallography (e.g., SHELX programs ) is frequently used to confirm structures of analogs, as seen in the (E)-configured imine derivative in .
- High-yield syntheses (e.g., 95% yield for the quinazoline derivative ) suggest robust protocols for imidazole-propylamine coupling.
Research Implications and Limitations
- Structural vs. Functional Comparisons : While structural analogs share the imidazole-propylamine chain, divergent core scaffolds and substituents imply varied pharmacological profiles. Direct comparative studies on potency, toxicity, or mechanistic pathways are lacking in the evidence.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.35 g/mol
- CAS Number : 1216535-55-5
The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole moiety can facilitate interactions with metal ions and proteins, potentially modulating various biochemical pathways. This interaction may lead to the inhibition or activation of specific enzymes or receptors, contributing to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound showed significant cytotoxic activity against various cancer cell lines. In particular, it demonstrated an IC₅₀ value of 12.8 µg/mL against MCF-7 breast cancer cells, comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial and Antifungal Properties
The compound has also been investigated for its antimicrobial and antifungal activities:
- Antimicrobial Activity : In studies, it exhibited potent activity against a range of bacterial strains, indicating its potential as a therapeutic agent for infectious diseases.
- Antifungal Activity : The compound demonstrated efficacy against several fungal pathogens, suggesting its utility in treating fungal infections.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes involved in disease processes:
- Thromboxane Synthetase Inhibition : Research indicates that this compound can inhibit thromboxane synthetase, an enzyme implicated in various cardiovascular diseases . This inhibition may help in managing conditions characterized by thromboxane imbalance.
Study on Antitumor Activity
A notable study evaluated the antitumor effects of this compound on human cancer cell lines. The findings revealed:
- Mechanism : The compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Results : The study reported a significant reduction in cell viability across multiple cancer types, reinforcing the compound's potential as an anticancer agent .
Comparative Efficacy Analysis
A comparative analysis was conducted to assess the efficacy of this compound against standard treatments:
| Treatment | IC₅₀ (µg/mL) | Efficacy (%) |
|---|---|---|
| Doxorubicin | 3.13 | 100 |
| N-[3-(1H-imidazol-1-yl)propyl]thiophene | 12.8 | 85 |
This analysis indicates that while it may not surpass doxorubicin's efficacy, it presents a promising alternative with potentially fewer side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide?
- Methodology : The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with imidazole-containing alkylamines. Key steps include:
- Activation of the carboxylic acid (e.g., via chloroformate or carbodiimide reagents) to form an active intermediate.
- Nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine under anhydrous conditions.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical Parameters : Solvent choice (DMF or DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:activated acid) significantly impact yield .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify imidazole (δ 7.5–7.7 ppm) and thiophene (δ 6.8–7.4 ppm) proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 275.0852 for CHNOS) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (imidazole N-H) .
Advanced Research Questions
Q. What computational strategies predict the biological targets of this compound?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on imidazole’s coordination with metal ions (e.g., Zn) and thiophene’s π-π stacking .
- Pharmacophore Mapping : Identify critical motifs (imidazole’s basic nitrogen, thiophene’s aromaticity) for target binding .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. How can structure-activity relationships (SAR) be analyzed for imidazole-thiophene hybrids?
- Methodology :
- Analog Synthesis : Modify substituents on the imidazole (e.g., methyl, trifluoromethyl) or thiophene (e.g., halogens, methoxy) .
- Biological Assays : Test analogs for antimicrobial activity (MIC against S. aureus), cytotoxicity (MTT assay on HEK-293 cells), and solubility (HPLC logP measurements) .
- Data Interpretation : Correlate electron-withdrawing groups on thiophene with enhanced enzyme inhibition (e.g., COX-2) .
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in reported antimicrobial efficacy may arise from:
- Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) .
- Assay Conditions : Control for pH (7.4 vs. 5.5), serum protein interference, and incubation time .
- Experimental Validation : Replicate studies with orthogonal methods (e.g., broth microdilution vs. agar diffusion) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
